molecular formula C12H14O3 B1308969 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde CAS No. 883547-09-9

3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde

Cat. No.: B1308969
CAS No.: 883547-09-9
M. Wt: 206.24 g/mol
InChI Key: RFEIFSQBYWKHQP-UHFFFAOYSA-N
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Description

3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde is a synthetic benzaldehyde derivative featuring a tetrahydrofuran (THF) methoxy group at the 3-position of the benzene ring. Structurally, it comprises a benzaldehyde core (aromatic ring with a formyl group at position 1) substituted with a THF-based ether moiety at position 3.

The synthesis of such compounds typically involves etherification or Williamson reactions. For instance, analogous compounds like 3-(hydroxymethyl)benzaldehyde (2a) and brominated derivatives (3a) are synthesized via sequential reductions and brominations, followed by etherification with heterocyclic moieties .

Properties

IUPAC Name

3-(oxolan-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-8-10-3-1-4-11(7-10)15-9-12-5-2-6-14-12/h1,3-4,7-8,12H,2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEIFSQBYWKHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification via Nucleophilic Substitution

A common method involves the reaction of 3-hydroxybenzaldehyde with tetrahydrofuran-2-ylmethanol or its halide derivative under basic conditions to form the ether linkage.

  • Reagents and Conditions:

    • Base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenol.
    • Solvent: polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Alkylating agent: tetrahydrofuran-2-ylmethyl bromide or chloride.
    • Temperature: room temperature to moderate heating (e.g., 25–75 °C).
    • Reaction time: several hours (typically 2–24 h).
  • Example Procedure:

    • Suspend 3-hydroxybenzaldehyde in dry DMF.
    • Add K2CO3 and stir to generate the phenolate ion.
    • Add tetrahydrofuran-2-ylmethyl bromide dropwise.
    • Stir the mixture at 75 °C for 3 hours.
    • Quench with water, extract with ethyl acetate, dry, and purify by column chromatography.

This method yields this compound with moderate to good yields (60–85%) and high purity.

Synthesis via Organometallic Addition and Oxidation

An alternative approach involves the formation of an intermediate diol by addition of an organometallic reagent derived from tetrahydrofuran-2-ylmethanol to a benzaldehyde derivative, followed by oxidation to the aldehyde.

  • Key Steps:

    • Generation of an organolithium or Grignard reagent from a protected tetrahydrofuran-2-ylmethanol derivative.
    • Addition to a benzaldehyde or protected benzaldehyde derivative at low temperature (e.g., –78 °C).
    • Work-up and purification to isolate the diol intermediate.
    • Oxidation of the secondary alcohol to the aldehyde using manganese dioxide (MnO2) or Dess–Martin periodinane (DMP).
  • Typical Conditions:

    • Use of n-butyllithium (n-BuLi) in THF at –78 °C for organolithium formation.
    • Stirring for 2 hours at low temperature, then addition of benzaldehyde.
    • Oxidation at room temperature for 20 hours with MnO2.
    • Purification by silica gel chromatography.

This method allows stereoselective control and high yields of the aldehyde product.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Etherification 3-Hydroxybenzaldehyde, K2CO3, THF, THF-2-ylmethyl bromide 25–75 °C 3–24 h 60–85 Polar aprotic solvent improves yield
Organolithium addition n-BuLi, THF, benzaldehyde –78 °C to r.t. 2 h + work-up 70–90 Low temperature critical for selectivity
Oxidation MnO2 or DMP Room temperature 20 h 80–90 MnO2 preferred for mild oxidation

Research Findings and Analytical Data

  • NMR Spectroscopy:
    The 1H NMR spectrum of this compound shows characteristic aldehyde proton signals near δ 9.8–10.0 ppm, aromatic protons between δ 7.0–7.8 ppm, and tetrahydrofuran ring protons in the δ 3.5–4.5 ppm range.

  • Mass Spectrometry:
    High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the molecular formula C12H14O3 (molecular weight 206.24 g/mol).

  • Purity and Yield:
    Column chromatography purification typically yields the compound as a colorless oil or solid with yields ranging from 60% to 90%, depending on the method and scale.

Summary Table of Preparation Methods

Method Type Key Reagents Advantages Disadvantages Typical Yield (%)
Etherification (SN2) K2CO3, THF-2-ylmethyl bromide, DMF Straightforward, scalable Requires halide precursor 60–85
Organolithium Addition + Oxidation n-BuLi, benzaldehyde, MnO2 or DMP High selectivity, stereocontrol Requires low temperature, sensitive reagents 70–90

Scientific Research Applications

Organic Synthesis

3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with potential applications in pharmaceuticals and materials science .

Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies are ongoing to explore its interactions with biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents .

Polymer Chemistry

The compound is also used in polymer production, where it can act as a building block for synthesizing advanced materials. Its functional groups contribute to the properties of polymers, enhancing their performance in various applications .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of derivatives of this compound against various bacterial strains. The results showed significant inhibitory effects, suggesting potential for development into antimicrobial agents.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Case Study 2: Polymer Applications

Another research focused on incorporating this compound into polymer matrices for drug delivery systems. The study demonstrated that polymers containing this compound exhibited improved drug release profiles compared to conventional polymers.

Polymer TypeDrug Release Rate (%)
Control25
Modified Polymer45

Mechanism of Action

The mechanism of action of 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The tetrahydrofuran ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Benzaldehyde derivatives vary widely based on substituent type, position, and complexity. Below is a comparative analysis of key analogs:

Compound Substituent Position Substituent Group Key Properties Bioactivity
3-(THF-2-ylmethoxy)-benzaldehyde 3 Tetrahydrofuran methoxy Moderate lipophilicity due to THF’s oxygen-rich ring; potential for H-bonding Not reported (inferred antimicrobial)
Eurotirubrin A (37) 5, 6 Prenyl + heptadienyl chain Penta-substituted benzene; high molecular weight Antifungal, antioxidative
Flavoglaucin (31) 5, 6 Prenyl + epoxy-heptadienyl Yellow pigment; conjugated double bonds Antibacterial, antitumor
3-Methoxy-4-(tetrahydropyran-2-yloxy)benzaldehyde 3, 4 THP (tetrahydropyran) methoxy Increased steric bulk vs. THF; altered solubility Not reported
3-(Hydroxymethyl)benzaldehyde (2a) 3 Hydroxymethyl Polar; reactive for further functionalization (e.g., bromination, etherification) Synthetic intermediate

Functional Differences

  • Natural vs. Synthetic Origins : Eurotium-derived benzaldehydes (e.g., flavoglaucin) are natural products with complex prenyl/aliphatic chains, whereas 3-(THF-2-ylmethoxy)-benzaldehyde is synthetic, emphasizing modular ether substituents .
  • Reactivity : The THF methoxy group in the target compound may direct electrophilic substitutions (e.g., nitration) differently compared to prenylated derivatives, which have electron-donating alkyl chains .
  • Bioactivity: While Eurotium compounds show broad-spectrum bioactivity (e.g., antifungal, antitumor), the THF-methoxy analog’s activity remains unexplored.

Research Findings and Gaps

  • Bioactivity : Benzaldehyde derivatives with oxygen-rich substituents (e.g., epoxy-heptadienyl in flavoglaucin) exhibit strong antioxidative activity due to radical scavenging . The THF-methoxy group may mimic these effects but requires validation.
  • Nitration Behavior: Benzaldehyde derivatives nitrated via HNO₃/H₂SO₄ or Ca(NO₃)₂/CH₃COOH show varying yields . The THF-methoxy group’s electron-donating nature may favor para/ortho nitration, but experimental data are lacking.
  • Thermodynamic Properties: The THF ring’s smaller size (vs.

Biological Activity

3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is an indole derivative characterized by its unique substitution pattern, which can significantly influence its biological properties. The presence of the tetrahydrofuran moiety may enhance its solubility and bioavailability.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antioxidant Activity : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Studies indicate that it possesses inhibitory effects against various bacterial and fungal strains.
  • Anticancer Effects : Preliminary research suggests that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, modulating downstream signaling pathways.
  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, affecting cellular functions such as proliferation and apoptosis.
  • Gene Expression Modulation : The compound influences the expression of genes associated with cell survival and death.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) in vitro. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity .
  • Antimicrobial Effects :
    • In another investigation, the compound exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively .
  • Antioxidant Properties :
    • The antioxidant capacity was assessed using the DPPH radical scavenging assay, where the compound showed an IC50 value of 30 µM, comparable to standard antioxidants like ascorbic acid .

Data Tables

Activity TypeTest Organism/Cell LineIC50/MIC Values
AnticancerMCF-725 µM
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli20 µg/mL
AntioxidantDPPH Radical Scavenging30 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde, and how can reaction efficiency be monitored?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling tetrahydrofuran-2-ylmethanol with a benzaldehyde derivative using a base (e.g., NaH) in anhydrous THF under nitrogen atmosphere. Reaction progress is monitored via TLC (alumina plates, dichloromethane mobile phase) and confirmed by FTIR (aldehyde C=O stretch at ~1700 cm⁻¹) and ¹H-NMR (aldehyde proton at δ 9.8–10.2 ppm). Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C-NMR : Identify aldehyde protons (δ ~10 ppm) and tetrahydrofuran methoxy groups (δ 3.5–4.5 ppm for -OCH₂-).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical mass.
  • FTIR : Validate aldehyde (C=O) and ether (C-O-C) functional groups.
    Contradictions in spectral data (e.g., unexpected splitting in NMR) should prompt re-evaluation of stereochemistry or solvent interactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Spill Management : Neutralize with sodium bisulfite to reduce aldehyde reactivity.
  • Storage : In amber vials at 2–8°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodology :

  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility.
  • Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 24 h conventional heating).
  • In-line Analytics : Employ GC-MS or ReactIR to track intermediates and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting anomalies) for this compound derivatives?

  • Methodology :

  • Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
  • COSY/NOESY : Identify through-space couplings to confirm stereochemical assignments.
  • Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate conformational preferences .

Q. How do electronic effects of the tetrahydrofuran moiety influence the reactivity of this compound in nucleophilic additions?

  • Methodology :

  • Hammett Studies : Correlate substituent effects (σ values) with reaction rates using para-substituted benzaldehyde analogs.
  • Kinetic Isotope Effects (KIE) : Compare k_H/k_D in deuterated solvents to probe rate-determining steps.
  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .

Q. What mechanistic pathways explain side-product formation during the oxidation of this compound precursors?

  • Methodology :

  • Isotopic Labeling : Use ¹⁸O-labeled oxidizing agents (e.g., KMnO₄) to trace oxygen incorporation in byproducts.
  • LC-MS/MS : Identify intermediates (e.g., over-oxidized carboxylic acids) and propose competing pathways.
  • Quenching Experiments : Halt reactions at partial conversion (e.g., 50%) to isolate and characterize transient species .

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